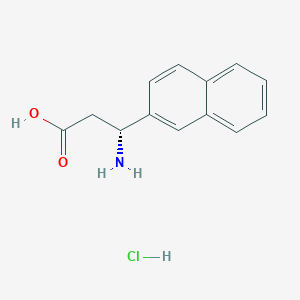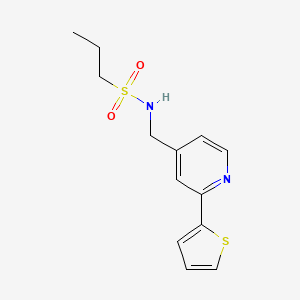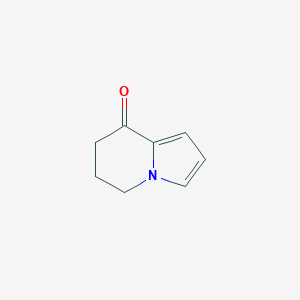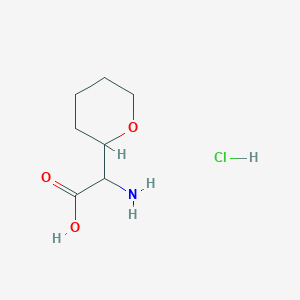
5-(aminomethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-(aminomethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride" is a derivative of the pyrazolone family, which is known for its diverse biological activities and applications in medicinal chemistry. The pyrazolone core is a versatile scaffold that can be modified to produce a wide range of compounds with varying properties and potential uses.
Synthesis Analysis
The synthesis of pyrazolone derivatives often involves the aminoalkylation of dimethylpyrazole or similar precursors. For instance, the synthesis of 3,5-dimethyl-4-aminomethylpyrazole ligands has been achieved by reacting 1-chloromethyl-3,5-dimethylpyrazolium chloride with NH2R amines, leading to the formation of water-soluble pyrazolate rhodium(I) complexes . Similarly, the synthesis of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile was performed by reacting malononitrile dimer with hydrazine .
Molecular Structure Analysis
The molecular structure of pyrazolone derivatives has been extensively studied using X-ray diffraction methods. These studies have revealed the predominant tautomeric forms and the nature of intramolecular and intermolecular hydrogen bonding. For example, the crystal and molecular structure of 5-amino-2-phenyl-4-(9H-thioxanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one showed intramolecular hydrogen bonding between the amino group and the sulfur atom of the thioxanthene ring . Another study on 5-amino-2,4-dihydro-2-phenyl-3H-pyrazol-3-one highlighted the intermolecular hydrogen bonding between NH2 and C=O groups .
Chemical Reactions Analysis
Pyrazolone derivatives undergo various chemical reactions, leading to the formation of new compounds with potential biological activities. For instance, the reaction of 5-amino-1,3-disubstituted-pyrazoles with aromatic aldehydes resulted in the synthesis of new fluorinated 1,3,4-trisubstituted-4H-pyrazolo[3,4-e][1,4]thiazepin-7-ones . Additionally, 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile reacted with chloroacetyl chloride to form 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide, which further reacted with 3-cyanopyridine-2-thiolates to yield hybrid molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolone derivatives are influenced by their molecular structure and the nature of substituents. These compounds typically exhibit good solubility in polar solvents, such as water, which is advantageous for their application in aqueous systems . The crystallographic studies provide insights into the lattice parameters, space groups, and hydrogen bonding patterns, which are crucial for understanding the stability and reactivity of these compounds . Additionally, some pyrazolone derivatives have shown fungicidal and plant growth regulation activities, indicating their potential in agricultural applications .
Applications De Recherche Scientifique
Antioxidant Agent Synthesis
A study by Prabakaran, Manivarman, and Bharanidharan (2021) explored the synthesis of novel chalcone derivatives, including compounds related to 5-(aminomethyl)-2,3-dihydro-1H-pyrazol-3-one. These compounds demonstrated potential as antioxidants, with promising in vitro antioxidant activity. This indicates the role of such compounds in developing new antioxidant agents (Prabakaran, Manivarman, & Bharanidharan, 2021).
Precursor for Pyrazole Derivatives
Martins et al. (2013) utilized brominated precursors to synthesize various pyrazole derivatives, including 3-aminomethyl-1H-pyrazole-5-carboxyethyl ester. This research highlights the use of 5-(aminomethyl)-2,3-dihydro-1H-pyrazol-3-one as a versatile precursor in the synthesis of structurally diverse pyrazole compounds (Martins et al., 2013).
Antimicrobial and Anticancer Properties
Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives from a compound structurally related to 5-(aminomethyl)-2,3-dihydro-1H-pyrazol-3-one. These compounds showed promising in vitro antimicrobial and anticancer activities, suggesting the potential of such derivatives in therapeutic applications (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis of Pyrazolopyridines
Lebedˈ, Mozgovaya, Kos, and Vovk (2012) investigated the use of ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, a compound related to 5-(aminomethyl)-2,3-dihydro-1H-pyrazol-3-one, in the synthesis of pyrazolo[3,4-b]pyridines. This study shows the application of such compounds in creating complex heterocyclic structures for potential pharmaceutical use (Lebedˈ et al., 2012).
Structural and Molecular Studies
Cuartas, Insuasty, Cobo, and Glidewell (2017) conducted research on the structural and molecular aspects of pyrazole derivatives, including those related to 5-(aminomethyl)-2,3-dihydro-1H-pyrazol-3-one. Their work contributes to the understanding of the molecular and crystal structures of these compounds, which is essential for their application in scientific research (Cuartas et al., 2017).
Propriétés
IUPAC Name |
5-(aminomethyl)-1,2-dihydropyrazol-3-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O.2ClH/c5-2-3-1-4(8)7-6-3;;/h1H,2,5H2,(H2,6,7,8);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVDRSABYKWWPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NNC1=O)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27377-56-6 |
Source


|
| Record name | 5-(aminomethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3017092.png)


![Tert-butyl 2-[[3-(2-chloropropanoylamino)cyclobutyl]-(cyclopropylmethyl)amino]acetate](/img/structure/B3017100.png)
![2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-adamantyl]acetic acid](/img/structure/B3017102.png)


![4-(1,3-benzodioxol-5-yl)-2-(4-methoxystyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B3017106.png)
![1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)butan-1-one](/img/structure/B3017107.png)
![7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B3017108.png)



